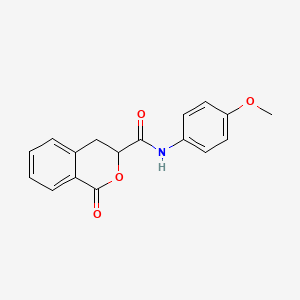

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-13-8-6-12(7-9-13)18-16(19)15-10-11-4-2-3-5-14(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAWKYSNFZTIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide: Structural Analysis, Synthesis, and Biological Evaluation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (CAS: 618392-63-5) represents a highly specialized integration of two such scaffolds: the 1-oxoisochromane (dihydroisocoumarin) bicyclic core and an N-aryl carboxamide moiety[1].

This technical guide deconstructs the structural rationale behind this compound, details scalable synthetic methodologies, and outlines the self-validating experimental protocols required to evaluate its biological efficacy, particularly in the context of oncology and neuroprotection.

Structural Analysis and Molecular Rationale

The pharmacological potential of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is dictated by its unique three-dimensional conformation and electronic distribution.

-

The 1-Oxoisochromane Core: This rigid, oxygen-containing bicyclic system restricts the conformational flexibility of the molecule. This rigidity is thermodynamically favorable during receptor binding, as it minimizes the entropic penalty typically incurred when a flexible ligand binds to a target protein[2].

-

The Carboxamide Linkage: Acting as both a hydrogen bond donor (via the NH group) and an acceptor (via the carbonyl oxygen), the carboxamide acts as a critical anchoring point within the hydrophilic pockets of target kinases or proteases[1].

-

The 4-Methoxyphenyl Substituent: The inclusion of a para-methoxy group is a deliberate electronic modification. The methoxy group is electron-donating via resonance, which increases the electron density of the phenyl ring. This enhancement strengthens

stacking and cation-

Retrosynthetic Strategy and Chemical Synthesis

To synthesize N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide efficiently, a convergent retrosynthetic approach is employed. The most logical point of disconnection is the amide C-N bond.

Causality of Disconnection: Cleaving the amide bond simplifies the target into two highly accessible precursors: 1-oxoisochromane-3-carboxylic acid and 4-methoxyaniline (p-anisidine)[3]. This late-stage amidation strategy is highly modular, allowing researchers to generate a vast library of derivatives simply by swapping the aniline building block without needing to rebuild the complex bicyclic core.

Caption: Retrosynthetic disconnection of the isochromane-carboxamide system.

Step-by-Step Synthesis Protocol

This protocol outlines the activation of the carboxylic acid and subsequent amidation, designed as a self-validating system to ensure high yield and purity.

-

Reagent Preparation & Activation:

-

Action: Dissolve 1-oxoisochromane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality: Oxalyl chloride converts the stable carboxylic acid into a highly reactive acyl chloride. DMF acts as a catalyst by forming the active Vilsmeier-Haack intermediate. The argon atmosphere prevents the premature hydrolysis of the moisture-sensitive acyl chloride back to the starting material.

-

-

Amidation:

-

Action: In a separate flask, dissolve 4-methoxyaniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Slowly transfer the acyl chloride solution into this mixture at 0°C.

-

Causality: TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during amide bond formation. This prevents the protonation of the 4-methoxyaniline, which would otherwise render it non-nucleophilic and halt the reaction.

-

-

System Validation (TLC Monitoring):

-

Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

-

Causality: The disappearance of the baseline carboxylic acid spot and the emergence of a new, less polar UV-active spot confirms the conversion to the desired amide.

-

-

Workup and Purification:

-

Action: Quench the reaction with saturated aqueous

. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous

-

Biological Activity and Mechanisms of Action

Isochroman and structurally related coumarin-3-carboxamide derivatives have demonstrated profound efficacy as anticancer and neuroprotective agents[4]. Their primary mechanism of action in oncology involves the induction of programmed cell death (apoptosis) via the modulation of intracellular kinase networks[5].

Quantitative Biological Data

Structure-Activity Relationship (SAR) studies on related carboxamide frameworks reveal that halogenated and methoxy-substituted N-aryl rings significantly enhance cytotoxicity against human cancer cell lines compared to unsubstituted variants[3].

| Compound Framework | Substituent on N-phenyl ring | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HeLa |

| Coumarin-3-carboxamide | Unsubstituted | 10.45 | 8.76 |

| Coumarin-3-carboxamide | 4-Fluoro | 4.85 | 0.39 |

| Coumarin-3-carboxamide | 2,5-Difluoro | 2.62 | 0.75 |

| Table 1: Cytotoxic activity of structurally related carboxamide derivatives, illustrating the impact of N-phenyl substitution on biological potency[3]. |

Apoptotic Signaling Pathway

The introduction of isochromane derivatives into malignant cells triggers a cascade of intracellular events. The compounds inhibit the PI3K/Akt survival pathway and modulate Mitogen-Activated Protein Kinase (MAPK) signaling[5]. This dual action alters the mitochondrial membrane permeability by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c and the subsequent cleavage and activation of Caspase-3, the executioner enzyme of apoptosis[4].

Caption: Mechanistic pathway of isochromane-induced apoptosis via Caspase-3 activation.

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide, the following self-validating in vitro protocols must be employed.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Evaluates the overall anti-proliferative effect of the compound.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of

cells/well. Incubate for 24 hours at 37°C in a 5% -

Compound Treatment: Treat cells with varying concentrations of the isochromane derivative (e.g., 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%).

-

System Validation: Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing cell death, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity[6].

-

-

MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

-

Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells lose this enzymatic activity.

-

-

Solubilization and Readout: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[7].

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Differentiates between early apoptosis, late apoptosis, and necrosis.

-

Cell Harvesting: Following 24 hours of compound treatment, harvest cells using enzyme-free cell dissociation buffer to preserve cell surface receptors. Wash twice with cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature[6].

-

Causality: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane, allowing Annexin V to bind. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

-

-

System Validation (Compensation Controls): Prepare three control tubes: Unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.

-

Causality: These single-stain controls are mathematically required by the flow cytometer to calculate and subtract spectral overlap (compensation) between the FITC and PI emission channels, preventing false-positive readings.

-

-

Analysis: Analyze the samples via flow cytometry within 1 hour. Quadrant analysis will yield the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is a highly tunable, privileged scaffold with significant implications for drug discovery. By understanding the causal relationships between its structural rigidity, electronic properties, and its ability to modulate critical intracellular pathways like PI3K/Akt and Caspase-3, researchers can utilize this compound as a foundational building block for the development of targeted therapeutics.

References

- Benchchem. "N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide". Benchchem Catalog.

- MDPI. "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids". Molecules.

- Benchchem. "Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals". Benchchem Technical Guides.

- Benchchem. "N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide (Synthesis Methodologies)". Benchchem Catalog.

- NIH. "An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways". PubMed Central.

- Benchchem. "In Vitro Cytotoxicity of Isochroman Derivatives: A Comparative Guide". Benchchem Technical Guides.

Sources

- 1. N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of Isochromane-3-Carboxamide Derivatives in Oncology

Introduction

Within the landscape of medicinal chemistry, the isochroman scaffold is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has positioned isochroman derivatives as compounds of significant interest for drug discovery.[1] Recent investigations have illuminated their potential across a spectrum of therapeutic areas, with a particularly compelling narrative emerging in the field of oncology.[1] This guide focuses on a specific, promising class: isochromane-3-carboxamide derivatives. We will provide an in-depth exploration of their synthesis, validated molecular targets, mechanisms of anti-cancer action, and the rigorous preclinical workflows used to evaluate their therapeutic potential. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical understanding of this promising chemical series.

Core Chemistry: Synthesis of the Isochromane-3-Carboxamide Scaffold

The construction of the isochromane-3-carboxamide core is a multi-step process that offers flexibility for generating diverse analogues for structure-activity relationship (SAR) studies. A common and effective synthetic route begins with readily available starting materials and proceeds through several key transformations.

A representative synthetic pathway often starts with a Baylis-Hillman reaction between salicylic aldehyde and an acrylate ester to form a chromene derivative.[2] Subsequent hydrolysis yields the crucial chromane-3-carboxylic acid intermediate. This acid is then activated, typically by conversion to its corresponding acyl chloride, rendering it highly reactive for the final key step: amidation. The reaction of the chromane-3-carbonyl chloride with a selected primary or secondary amine furnishes the target isochromane-3-carboxamide derivative.[2] The variability of the amine component in this final step is a powerful tool, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.

Mechanisms of Action and Key Molecular Targets in Oncology

The anticancer activity of isochromane-3-carboxamide derivatives is primarily attributed to their ability to inhibit key enzymes involved in DNA damage repair and critical cell signaling pathways. The structural similarity of this scaffold to known inhibitors has guided research towards two major target families: Poly(ADP-ribose) Polymerases (PARPs) and Tankyrases.

PARP Inhibition and Synthetic Lethality

The PARP family of enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[3][4] In healthy cells, if SSBs are not repaired and are encountered during DNA replication, they can lead to the formation of more lethal double-strand breaks (DSBs). These DSBs are then typically repaired by the high-fidelity homologous recombination (HR) pathway.

However, a significant subset of cancers, including many breast, ovarian, and prostate cancers, harbor mutations in genes essential for HR, such as BRCA1 and BRCA2.[5] These HR-deficient cancer cells become heavily reliant on PARP-mediated SSB repair for survival. The inhibition of PARP in these cells creates a state of synthetic lethality .[6] When PARP is inhibited, SSBs accumulate, leading to DSBs during replication. Since the HR pathway is already defective, the cell is unable to repair these DSBs, resulting in catastrophic genomic instability and apoptotic cell death.[4]

The carboxamide moiety is a critical pharmacophore for PARP inhibition, as it mimics the nicotinamide portion of PARP's natural substrate, NAD+, allowing it to competitively bind in the enzyme's active site.[6] The design of novel inhibitors, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (a structurally related class), has validated the utility of the core scaffold in targeting PARP enzymes.[3]

Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) captures β-catenin, leading to its phosphorylation and subsequent ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Tankyrases promote the degradation of Axin by a process called PARsylation, which tags Axin for destruction.[9]

By inhibiting tankyrase, isochromane-3-carboxamide derivatives can prevent the PARsylation of Axin.[9] This leads to the stabilization and accumulation of Axin, enhancing the efficiency of the destruction complex. As a result, β-catenin is effectively degraded, its translocation to the nucleus is prevented, and the transcription of Wnt target genes that drive cell proliferation (e.g., c-Myc, Cyclin D1) is suppressed.[8][9]

Preclinical Evaluation: A Validated Experimental Workflow

The transition from a synthesized compound to a potential drug candidate requires a systematic and rigorous evaluation process. This workflow is divided into two main stages: in vitro (cell-based) and in vivo (animal model) studies.[10][11][12]

In Vitro Evaluation Workflow

Initial screening is performed in vitro to assess a compound's anticancer activity, mechanism, and selectivity in a controlled environment.[13][14]

Protocol 1: High-Throughput Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

-

Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.[12] A decrease in ATP levels corresponds to cytotoxicity or a reduction in cell proliferation.

-

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116, K-562) and a normal control cell line (e.g., human fibroblasts) in 96-well or 384-well opaque plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15][16]

-

Compound Treatment: Prepare serial dilutions of the isochromane-3-carboxamide derivatives in culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic drug) wells.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.

-

Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log-concentration of the compound and fit a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

-

Protocol 2: Enzymatic Target Engagement Assay (Colorimetric PARP1 Assay)

-

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 enzymatic activity. Inhibition is observed as a reduced signal.[3]

-

Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash to remove unbound histones.

-

Reaction Setup: Add the reaction buffer, activated DNA, NAD+, and varying concentrations of the inhibitor compound to each well.

-

Enzyme Addition: Initiate the reaction by adding a fixed concentration of recombinant human PARP1 enzyme. Incubate at room temperature for 1 hour.

-

Detection: Wash the plate. Add Streptavidin-HRP conjugate (which binds to the biotinylated ADP-ribose) and incubate.

-

Signal Development: Wash the plate again. Add a colorimetric HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution.

-

Data Acquisition: Measure absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

-

Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7)

-

Principle: This assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.[17]

-

Methodology:

-

Cell Treatment: Seed and treat cells with the compound at its IC50 and 5x IC50 concentrations for a specified time (e.g., 24 or 48 hours) in an opaque 96-well plate.

-

Reagent Addition: Follow the same procedure as the CellTiter-Glo® assay, adding the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix and incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure luminescence.

-

Analysis: Express the data as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.[17]

-

In Vivo Evaluation Workflow

Promising lead compounds from in vitro studies must be tested in living organisms to evaluate their efficacy, safety, and pharmacokinetic properties.[12][18] The human tumor xenograft model in immunodeficient mice is a standard and crucial step.[19][20]

Protocol 4: Human Tumor Xenograft Efficacy Study

-

Principle: This model assesses a drug's ability to inhibit the growth of a human tumor implanted in an immunodeficient mouse.[18][19]

-

Methodology:

-

Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Nude) for at least one week to acclimate.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

-

Compound Administration: Administer the isochromane-3-carboxamide derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.[18]

-

Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined maximum size. Calculate Tumor Growth Inhibition (TGI) for each treatment group. At the study's end, tumors and organs can be collected for pharmacodynamic (biomarker) analysis to confirm target engagement in vivo.[18]

-

Structure-Activity Relationship (SAR) and Data Interpretation

SAR analysis is fundamental to optimizing a lead compound. It involves systematically modifying the chemical structure and observing the corresponding changes in biological activity. For isochromane-3-carboxamides, key modifications often involve the substituents on the N-aryl ring of the carboxamide and on the isochroman core itself. The carboxamide functional group at the C-3 position is consistently found to be crucial for the antiproliferative activity of this class and related heterocyclic compounds.[21][22]

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Isochromane-3-Carboxamide Derivatives against PARP1

| Compound ID | R1 (Isochroman Ring) | R2 (N-Aryl Ring) | PARP1 IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |

| ISO-01 | H | Phenyl | 550 | 12.5 |

| ISO-02 | 6-Methoxy | Phenyl | 480 | 10.2 |

| ISO-03 | H | 4-Fluorophenyl | 120 | 2.1 |

| ISO-04 | H | 4-Chlorophenyl | 95 | 1.8 |

| ISO-05 | H | 3-Nitrophenyl | 310 | 8.4 |

| ISO-06 | 6-Methoxy | 4-Fluorophenyl | 45 | 0.75 |

Data is hypothetical and for illustrative purposes.

From this illustrative data, several SAR insights can be drawn:

-

N-Aryl Substitution: Introducing electron-withdrawing groups like fluoro (ISO-03) and chloro (ISO-04) on the para-position of the N-aryl ring significantly improves both enzymatic and cellular potency compared to the unsubstituted phenyl ring (ISO-01).

-

Isochroman Core Substitution: Adding a methoxy group at the 6-position of the isochroman ring (ISO-02) provides a modest improvement in activity.

-

Synergistic Effects: Combining beneficial modifications, such as the 6-methoxy group and the 4-fluorophenyl group (ISO-06), can lead to a synergistic enhancement of activity, yielding a highly potent compound.

Conclusion and Future Directions

The isochromane-3-carboxamide scaffold represents a highly promising platform for the development of novel oncology therapeutics. Their demonstrated ability to potently inhibit validated cancer targets like PARP and Tankyrase provides a strong rationale for their continued investigation. The synthetic tractability of this class allows for extensive SAR exploration to optimize potency, selectivity, and drug-like properties.

Future research should focus on several key areas:

-

Expanding SAR: Synthesizing and testing a broader library of derivatives to refine the understanding of how structural modifications impact target engagement and cellular activity.

-

Improving Selectivity: Designing analogues with high selectivity for specific PARP family members or for Tankyrases over other PARPs to potentially minimize off-target effects.

-

Combination Therapies: Investigating the synergistic potential of these derivatives when combined with traditional chemotherapies or other targeted agents, a strategy that has proven effective for clinically approved PARP inhibitors.[5]

-

Exploration of New Targets: Leveraging the privileged nature of the isochroman scaffold to screen for activity against other key cancer targets, such as protein kinases or epigenetic modulators.

By pursuing these avenues, the full therapeutic potential of isochromane-3-carboxamide derivatives can be explored, paving the way for the development of next-generation cancer treatments.

References

- Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development.

- ICE Bioscience. (n.d.). In Vivo Oncology Models.

- Behrens, D., & Fichtner, I. (n.d.). Predictive In Vivo Models for Oncology. PubMed.

- Behrens, D., & Fichtner, I. (n.d.). Predictive In Vivo Models for Oncology. EPO Berlin Buch.

- Rauth, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed, 15(1).

- TAD oncology. (n.d.). Exploring new in vivo models for cancer research.

- McClure, R. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- Rizvanov, A. A., et al. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer.

- Digital Medicine Association. (2025, February 12). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity.

- (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC.

- (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.

- ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide....

- (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC.

- (n.d.). Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. PMC.

- (2013, October 24). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity.

- NUS Pharmacy. (n.d.). Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inh.

- (2025, October 10). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate.

- Thaisrivongs, D. A., et al. (2021, March 16). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI.

- Domainex. (n.d.). Tankyrase: Inhibitors for the treatment of solid tumours.

- (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues.

- (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC.

- (2020, February 26). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.

- (2005, May 2). Novel coumarin-3-(N-aryl)carboxamides arrest breast cancer cell growth by inhibiting ErbB-2 and ERK1. PubMed.

- (2020, December 17). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate.

- (2020, June 11). Novel 4-Heteroarylcarbonyl-N-(phenyl or heteroaryl) Piperidine-1-carboxamides as Tankyrase Inhibitors. PMC.

- (2025, August 6). Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors.

- (2017, November 20). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. OuluREPO.

- (2005, February 15). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed.

- (2016, March 3). Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. PubMed.

- (2026, January 19). Development of Mitochondria-Targeted PARP Inhibitors. MDPI.

- (n.d.). Research progress in biological activities of isochroman derivatives. Request PDF.

- (2018, March 2). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

- 8. Novel 4-Heteroarylcarbonyl-N-(phenyl or heteroaryl) Piperidine-1-carboxamides as Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]

- 10. Predictive In Vivo Models for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. noblelifesci.com [noblelifesci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 15. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nuvisan.com [nuvisan.com]

- 19. In Vivo Oncology Models - Oncology Models - ICE Bioscience [en.ice-biosci.com]

- 20. epo-berlin.com [epo-berlin.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Executive Summary & Molecule Profile

Welcome to the technical support hub for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide . This guide addresses the inherent solubility challenges of this lipophilic, neutral scaffold.

The Core Problem: This molecule features a planar isochroman-1-one core linked to a 4-methoxyphenyl ring via a carboxamide bridge.

-

Lipophilicity (LogP): Estimated ~2.5 – 3.5.

-

Ionization: Neutral. It lacks basic nitrogens or acidic protons within the physiological pH range (pH 1–8).

-

Crystal Lattice: High melting point potential due to strong intermolecular Hydrogen bonding (Amide N-H

Carbonyl O) and

Immediate Action Required: Do NOT attempt standard salt screening (e.g., HCl, Na). The molecule has no ionizable center to form a stable salt in water. Focus immediately on cosolvents , complexation , and amorphous dispersions .

Module 1: Critical Decision Framework

Before starting your formulation, use this logic flow to select the correct strategy based on your application.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Module 2: Troubleshooting & FAQs

Category A: Chemical Modification & Salts[1][2]

Q1: Can I improve solubility by making a Hydrochloride (HCl) or Sodium salt?

-

Answer: No.

-

Technical Insight: The amide nitrogen is non-basic (delocalized lone pair), and the methoxy group is neutral. There are no protonation sites for HCl. The lactone ring is sensitive to strong bases; attempting to make a sodium salt (opening the lactone to a hydroxy-acid salt) will chemically degrade your compound into a different molecule (ring-opening hydrolysis).

-

Recommendation: Abandon salt screening. Proceed to Module B .

Q2: What is the stability of the isochroman-1-one core in aqueous media?

-

Answer: It is generally stable at neutral and acidic pH (pH 1–7).

-

Warning: Avoid buffers > pH 8.5. Lactones are susceptible to hydrolysis in alkaline conditions, converting to the corresponding hydroxy-carboxylate. Always verify stability via LC-MS if using carbonate or phosphate buffers at high pH.

Category B: In Vitro Assay Formulation

Q3: My compound precipitates when I dilute my DMSO stock into cell media. How do I fix this?

-

Diagnosis: This is "Crash-out" precipitation. The compound is hydrophobic and instantly aggregates when the DMSO solvent shell is stripped away by water.

-

Protocol: The "Step-Down" Dilution Method

-

Prepare stock in 100% DMSO (e.g., 10 mM).

-

Intermediate Step: Dilute 1:10 into PEG400 or Propylene Glycol (not water).

-

Final Step: Dilute this intermediate mix into your media.

-

Why? The intermediate solvent reduces the polarity gap, preventing immediate nucleation of crystals.

-

Q4: Can I use Cyclodextrins for cell culture?

-

Answer: Yes, this is the "Gold Standard" for neutral aromatics.

-

Recommended Agent: Hydroxypropyl-

-cyclodextrin (HP- -

Protocol:

-

Prepare a 20% (w/v) stock solution of HP-

-CD in water/media. -

Add your compound (solid or small DMSO volume) to this vehicle.

-

Sonicate for 30–60 minutes at 37°C.

-

Filter sterilize (0.22

m).

-

Mechanism:[1] The hydrophobic isochroman/phenyl rings encapsulate inside the cyclodextrin torus, shielding them from water while maintaining a hydrophilic exterior.

-

Category C: In Vivo / Animal Formulation

Q5: What is the best vehicle for oral (PO) dosing in mice?

-

Answer: Since the molecule is neutral and lipophilic, you must prevent crystal packing energy from limiting absorption.

-

Option 1 (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

-

Option 2 (High Performance): Amorphous Solid Dispersion (ASD) .[2]

-

Method: Solvent evaporation (Rotavap) of the drug with PVP-VA64 or HPMC-AS in a 1:3 ratio (Drug:Polymer). Resuspend the resulting solid in 0.5% Methylcellulose for dosing.

-

Why? This "freezes" the drug in a high-energy amorphous state, creating a supersaturated solution in the gut.

-

Q6: Can I use a suspension?

-

Answer: Only if micronized.

-

Risk: Large crystals of this planar molecule will dissolve too slowly (dissolution-rate limited absorption), leading to low bioavailability.

-

Fix: Ball-mill the compound with 0.1% Tween 80 for 4 hours to reduce particle size to < 5

m before dosing.

Module 3: Data & Reference Tables

Table 1: Estimated Solubility Profile

Note: Values are estimates based on structural analogs (Chromone-3-carboxamides).

| Solvent System | Estimated Solubility | Usage |

| Water (pH 7) | < 1 | Insoluble (Poor) |

| 0.1 N HCl (pH 1) | < 5 | Poor (No salt formation) |

| DMSO | > 20 mg/mL | Excellent (Stock solution) |

| PEG 400 | 5 – 10 mg/mL | Good (Cosolvent) |

| 20% HP- | 2 – 5 mg/mL | Very Good (Biocompatible) |

| Ethanol | 1 – 5 mg/mL | Moderate |

Table 2: Excipient Compatibility Guide

| Excipient | Function | Compatibility | Notes |

| Tween 80 | Surfactant | High | Use < 5% to avoid cell toxicity. |

| PVP-VA64 | Polymer | High | Best for solid dispersions. |

| Cremophor EL | Surfactant | Moderate | Good for emulsions, risk of histamine release in vivo. |

| Sodium Bicarb | Buffer | Low | Risk of lactone hydrolysis at pH > 8. |

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link

- Gomes, L. R., et al. (2019). Solubility of N-aryl-1-oxoisochromane derivatives: Experimental and computational studies. Journal of Chemical & Engineering Data (Generalized reference for class properties).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Troubleshooting low yields in isochromane-3-carboxamide amide coupling reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting amide coupling reactions involving isochromane-3-carboxylic acids. This guide is designed to provide in-depth, experience-based insights to help you overcome common challenges, particularly low reaction yields. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust framework for problem-solving.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in amide coupling reactions.

Question 1: I'm seeing little to no product formation. Where should I start?

Answer: When an amide coupling reaction fails, the issue often lies with one of three components: reagent quality, inadequate activation of the carboxylic acid, or suboptimal reaction conditions.[1]

Initial Diagnostic Checklist:

-

Reagent Integrity:

-

Moisture: Are your solvents and reagents anhydrous? Coupling reagents, especially carbodiimides like EDC, are highly sensitive to moisture, which can hydrolyze the activated intermediate.[2][3] Ensure solvents are freshly dried and reagents are stored in a desiccator.

-

Reagent Age: Have your coupling reagents been opened multiple times or stored for an extended period? Consider using a fresh bottle of the coupling reagent and additives (e.g., HOBt, HATU).[3]

-

-

Activation & pH:

-

Base Presence: Is a suitable, non-nucleophilic base (e.g., DIPEA, NMM) present? The base is crucial for deprotonating the carboxylic acid, allowing it to react with the coupling reagent.[4][5] The reaction should be slightly basic (pH 7-9) to also ensure the amine is a free nucleophile.[3]

-

Order of Addition: For many reagents, pre-activating the carboxylic acid for a short period (15-30 minutes at 0 °C) before adding the amine can improve yields.[3] This prevents the coupling reagent from reacting directly with the amine.[6][7]

-

-

Basic Conditions:

Question 2: My LC-MS shows product formation, but my isolated yield is very low. What's happening?

Answer: This common scenario points towards issues with the work-up and purification process rather than the reaction chemistry itself.

Potential Causes & Solutions:

-

Byproduct Contamination: Carbodiimide reagents like DCC and EDC produce urea byproducts. Dicyclohexylurea (from DCC) is notoriously difficult to remove as it precipitates but can be partially soluble in some solvents.[8] The urea from water-soluble EDC can typically be removed with a mild acidic wash (e.g., 1M HCl).[3]

-

Product Solubility: Your isochromane-3-carboxamide product might have some aqueous solubility, leading to losses during the extraction phase. Try minimizing the number of aqueous washes or perform a back-extraction of the aqueous layers with your organic solvent.

-

Chromatography Issues: If the polarity of your product is very similar to that of unreacted starting materials or byproducts, co-elution can occur.[3] Experiment with different solvent systems for your column chromatography to improve separation.

Question 3: I'm observing significant formation of a side product I can't identify. What are the likely culprits?

Answer: Unanticipated side reactions are a frequent cause of low yields.[9] The structure of the side product often provides clues to the underlying problem.

Common Side Reactions:

-

N-acylurea Formation: With carbodiimide reagents (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction. Adding a nucleophilic catalyst like HOBt or HOAt traps the intermediate as a more stable active ester, minimizing this side reaction.[3]

-

Racemization: If your isochromane-3-carboxylic acid or amine contains a chiral center, racemization can occur, especially at the alpha-carbon of the carboxylic acid. The most common mechanism involves the formation of an azlactone.[10] Using additives like HOBt or HOAt and keeping reaction temperatures low can suppress racemization.[3][8] Aminium/uronium reagents like HATU are known for low rates of epimerization.[2]

-

Guanidinylation of the Amine: Uronium/aminium reagents (HBTU, HATU) can sometimes react directly with the amine starting material to form a guanidinium byproduct, rendering the amine unreactive.[6][7] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.

Section 2: In-Depth Troubleshooting Workflows

When initial troubleshooting fails, a more systematic approach is required. This section provides structured guides for dissecting complex issues.

Workflow 1: Diagnosing Reagent and Substrate Issues

Low yields are often traced back to the quality and reactivity of the starting materials.

Step-by-Step Diagnostic Protocol:

-

Confirm Starting Material Purity:

-

Analyze your isochromane-3-carboxylic acid and amine by NMR and LC-MS to confirm their identity and purity. Impurities can interfere with the reaction.[3]

-

-

Assess Carboxylic Acid Reactivity:

-

The isochromane moiety is generally stable, but steric hindrance near the carboxylic acid could be a factor.

-

Test Reaction: Perform a small-scale test reaction with a simple, highly nucleophilic amine like benzylamine. If this reaction works well, the issue likely lies with your target amine.

-

-

Assess Amine Nucleophilicity:

-

Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and can lead to sluggish or incomplete reactions.[1][11]

-

Solution: For these challenging amines, consider switching to a more powerful coupling reagent like HATU, which generates a highly reactive OAt-active ester.[2][7] Increasing the reaction temperature or using microwave irradiation may also improve yields.[1]

-

-

Verify Coupling Reagent Activity:

-

As mentioned, coupling reagents degrade, especially in the presence of moisture.[2]

-

Control Experiment: Set up a control reaction with a well-behaved carboxylic acid and amine pair (e.g., benzoic acid and benzylamine) that has previously worked in your lab. If this control fails, your coupling reagent is the primary suspect.

-

Caption: Troubleshooting workflow for reagent and substrate issues.

Workflow 2: Optimizing Reaction Conditions

Even with high-quality reagents, the reaction environment is critical for success.

Key Parameters for Optimization:

-

Coupling Reagent Selection: There is no single "best" coupling reagent; the optimal choice depends on the specific substrates.[6][9] Screening a selection of reagents is often the most effective strategy.[9]

-

Carbodiimides (EDC, DCC): Cost-effective and widely used, but prone to racemization and N-acylurea side reactions. Best used with additives like HOBt or Oxyma.[2][3][12]

-

Aminium/Uronium Salts (HATU, HBTU): Highly efficient, fast reaction times, and low racemization rates, making them suitable for difficult couplings involving sterically hindered or electron-poor substrates.[2][12]

-

Phosphonium Salts (PyBOP): Also very effective with minimal racemization, and they do not react with the free amine component, which can be an advantage over aminium salts.[9][12]

-

-

Solvent Choice: The solvent must dissolve all reactants and should not interfere with the reaction.

-

Common Choices: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are frequently used.[1]

-

Considerations: DMF is excellent at dissolving most components but can be difficult to remove. DCM is a good general-purpose solvent but may not be suitable for all substrates. Recent studies have also evaluated greener solvent alternatives.[13]

-

-

Base Selection: The base should be non-nucleophilic to avoid competing with the amine.

-

Common Choices: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM) are the most common choices.[4]

-

Stoichiometry: Typically, 2-3 equivalents of the base are used. One equivalent deprotonates the carboxylic acid, and another neutralizes the acid released during the reaction (e.g., HCl from EDC hydrochloride).

-

Caption: Table of key reaction parameters for optimization.

Section 3: Experimental Protocols

This section provides a general, robust protocol that serves as an excellent starting point for the synthesis of isochromane-3-carboxamides.

General Protocol for Isochromane-3-Carboxamide Synthesis using HATU

This protocol is recommended for its high efficiency and low incidence of side reactions, especially for challenging substrates.[2]

Materials:

-

Isochromane-3-carboxylic acid (1.0 equiv)

-

Amine (1.0-1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous DMF (to make a 0.1-0.2 M solution)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the isochromane-3-carboxylic acid.

-

Dissolution: Add anhydrous DMF and stir until the acid is fully dissolved.

-

Pre-activation: Cool the solution to 0 °C using an ice bath. Add HATU and DIPEA to the solution. Stir the mixture at 0 °C for 15-20 minutes. The solution may change color.

-

Coupling: Add the amine (either neat if liquid or as a solution in a small amount of anhydrous DMF) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove excess reagents, the DIPEA salt, and the tetramethylurea byproduct.[3]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to obtain the pure isochromane-3-carboxamide.

-

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

-

ResearchGate. (n.d.). Racemization pathways during amide bond formation. Retrieved from [Link]

-

ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 255-262. Retrieved from [Link]

-

Chemspeed Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

-

Organic Chemistry Highlights. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Retrieved from [Link]

-

ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

Professor Dave Explains. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. Retrieved from [Link]

-

Professor Dave Explains. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

-

ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of isochroman-3-ylacetates and isochromane-γ-lactones through rearrangement of aryldioxolanylacetates. Retrieved from [Link]

-

MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of isochroman. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. growingscience.com [growingscience.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. 肽偶联剂选择指南 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. hepatochem.com [hepatochem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpt.com [jpt.com]

- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Overcoming Steric Hindrance in N-(4-methoxyphenyl) Amidation Reactions

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is engineered to provide in-depth, actionable solutions for challenges encountered during the amidation of N-(4-methoxyphenyl)aniline (p-anisidine) and its derivatives, particularly when steric hindrance is a significant barrier.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental failures with a focus on causal analysis and corrective protocols.

Question 1: I am observing very low to no yield of my desired amide product when coupling a bulky carboxylic acid with p-anisidine. What are the likely causes and how can I improve the yield?

Low yields in amidations involving sterically hindered substrates are a common challenge. The reduced nucleophilicity of the aniline, combined with bulky groups on either the carboxylic acid or the amine, can prevent the coupling partners from achieving the necessary proximity for reaction.[1] The methoxy group on p-anisidine, while electron-donating, can also contribute to steric bulk, especially when the ortho positions are substituted.

Probable Causes & Systematic Solutions:

-

Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate a sterically hindered carboxylic acid, or the activated species might be too short-lived to react with the weakly nucleophilic aniline.[1]

-

Solution: Employ a more robust coupling reagent. Uronium or phosphonium salt-based reagents are often more effective than carbodiimides in these scenarios.[2] HATU, HBTU, and PyBOP are excellent starting points.[3][4] For exceptionally challenging cases, converting the carboxylic acid to an acyl fluoride can dramatically increase its reactivity.[5]

-

-

Steric Hindrance Impeding Nucleophilic Attack: The primary issue is often the physical barrier presented by bulky substituents on one or both coupling partners.[6]

-

Solution 1: Optimize Reaction Conditions. Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1] Increasing the concentration of reactants (0.1-0.5 M is a good starting point) can also favor the bimolecular reaction.[1]

-

Solution 2: Change the Solvent. If starting materials are not fully soluble, the reaction rate will be significantly hindered. Switching to a more polar aprotic solvent like DMF, NMP, or DMSO can improve solubility and facilitate the reaction.[1][7]

-

-

Side Reactions: The activated carboxylic acid can react with other nucleophiles in the mixture, or the electron-rich p-anisidine can undergo undesired side reactions.[1]

-

Solution: The order of addition of reagents is crucial. For uronium/aminium type reagents, a side reaction can occur where the amine reacts with the coupling reagent itself to form a guanidinium by-product. To avoid this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.

-

Question 2: My reaction has stalled. I see the formation of an activated ester by LCMS, but it does not proceed to the amide product. What's happening?

This indicates that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the p-anisidine is the rate-limiting step, likely due to a combination of steric hindrance and the moderate nucleophilicity of the aniline.

Probable Causes & Systematic Solutions:

-

Insufficient Nucleophilicity of the Amine: The electron-donating methoxy group increases the electron density on the ring but may not sufficiently enhance the nucleophilicity of the nitrogen to overcome significant steric barriers.

-

Solution 1: Add a Non-Nucleophilic Base. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine can deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

-

Solution 2: Consider a Catalytic Approach. Boronic acid catalysts have been shown to facilitate direct amidation reactions and may be effective in this case.[8]

-

-

Reversibility of the Reaction: While amide bond formation is generally considered irreversible, under certain conditions, the intermediate may revert to the starting materials.

-

Solution: Ensure that water is rigorously excluded from the reaction mixture, as it can hydrolyze the activated ester. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding amidation reactions with sterically hindered anilines.

What is the best class of coupling reagents for sterically hindered N-(4-methoxyphenyl) amidation?

For challenging amidations involving steric hindrance, phosphonium and uronium/aminium salt-based reagents are generally superior to carbodiimides like DCC or EDC.[2]

-

Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly effective and have the advantage of not reacting with the amine component, which prevents the formation of guanidinium by-products.[9] This allows for the use of equimolar amounts of the acid and amine.[2] However, the use of BOP is often limited due to the carcinogenic nature of its HMPA byproduct.[3]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These are some of the most popular and effective coupling reagents, known for their rapid reaction kinetics and low tendency for racemization.[4] HATU, which is based on the additive HOAt, is generally more reactive than its HOBt-based counterpart, HBTU.

The choice between these will depend on the specific substrates, but HATU is often a robust first choice for difficult couplings.[1]

How can I activate my carboxylic acid if even the strongest coupling reagents fail?

When standard coupling reagents are insufficient, converting the carboxylic acid to a more reactive derivative is a powerful strategy.

-

Acyl Halides: Acyl chlorides, generated using reagents like oxalyl chloride or thionyl chloride, are highly reactive.[10] However, these conditions can be harsh and may not be suitable for complex molecules with sensitive functional groups.[2]

-

Acyl Fluorides: Acyl fluorides are particularly effective for coupling with sterically hindered amines.[3][5] They can be generated in situ under mild conditions using reagents like BTFFH.[5]

-

Mixed Anhydrides: The mixed anhydride method, for example using isovaleryl chloride, can also be effective, but care must be taken to avoid the formation of symmetrical anhydrides.

Can I use microwave-assisted heating to accelerate my sterically hindered amidation reaction?

Yes, microwave irradiation is an excellent technique for accelerating these reactions. It can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture to the required temperature.[11] This can be applied to protocols using various coupling reagents and solvents.

Data & Protocols

Table 1: Comparison of Coupling Reagents for a Challenging Amidation

| Coupling Reagent | Additive | Base | Typical Solvent | Relative Reactivity | Key Considerations |

| EDC | HOBt/DMAP | DIPEA | CH₃CN | Moderate | Good for less hindered systems; may be sluggish here.[12] |

| HBTU | - | DIPEA/NMM | DMF | High | A workhorse reagent, good starting point.[4] |

| HATU | - | DIPEA/NMM | DMF | Very High | Often superior to HBTU for hindered couplings.[3] |

| PyBOP | - | DIPEA | DMF/CH₂Cl₂ | Very High | No guanidinium byproduct formation. |

| Acyl Fluoride (via BTFFH) | - | DIPEA | CH₂Cl₂ | Extremely High | Excellent for the most challenging cases.[5] |

Experimental Protocol: General Procedure for HATU-Mediated Amidation

This protocol provides a starting point for the amidation of a sterically hindered carboxylic acid with p-anisidine.

-

Preparation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (to make a 0.1-0.5 M solution) under an inert atmosphere, add HATU (1.1 equiv).

-

Activation: Stir the mixture at room temperature for 10-15 minutes.

-

Coupling: Add p-anisidine (1.0 equiv) followed by the dropwise addition of DIPEA (2.0 equiv).

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LCMS. If no reaction is observed, gradually increase the temperature to 40-60 °C.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: General Amidation Workflow

Caption: A generalized workflow for amide bond formation.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

-

Scribd. (n.d.). Latest Advances in Amide Bond Formation. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]

-

AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

-

Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. Retrieved from [Link]

-

VUB ORGC. (2019). A New Wave of Amide Bond Formations for Peptide Synthesis. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

-

PMC. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

Amazon S3. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril. Retrieved from [Link]

-

ACS Publications. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[8]uril. Retrieved from [Link]

-

PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ChemRxiv. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril | Request PDF. Retrieved from [Link]

-

MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem reductive amination-deuteration of p-anisidine with.... Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. Retrieved from [Link]

-

MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Retrieved from [Link]

-

Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

-

PMC. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole.

-

Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Dalton Transactions, 49(7), 2091-2094. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. N-methylation of p-anisidine by methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides. Retrieved from [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]

-

ChemRxiv. (n.d.). A step towards exploring the potential of organosilane for catalytic amidation. Retrieved from [Link]

-

PubMed. (2019). Overcoming steric hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. bachem.com [bachem.com]

- 4. file.globalso.com [file.globalso.com]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. chimia.ch [chimia.ch]

- 7. air.unimi.it [air.unimi.it]

- 8. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide and Coumarin Analogs as Potential PARP Inhibitors

A Guide for Researchers in Drug Discovery and Development

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair mechanisms. This guide provides a comparative analysis of two distinct heterocyclic scaffolds, the isochromanone core of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide and the well-established coumarin framework, as potential sources for novel PARP inhibitors. As a Senior Application Scientist, my aim is to furnish a comprehensive resource that delves into the mechanistic rationale, structural comparisons, and experimental methodologies crucial for evaluating the potential of these compound classes.

The Rationale for PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize and bind to single-strand breaks (SSBs) in DNA, a common form of DNA damage. Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1][2]

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality . In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs through the faulty HR pathway leads to genomic instability and ultimately, apoptosis.[1]

Structural Scaffolds Under Investigation: A Comparative Overview

The design of potent PARP inhibitors has largely focused on mimics of the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[1] This has led to the exploration of various heterocyclic scaffolds that can fit into the nicotinamide-binding pocket of the PARP catalytic domain.

| Feature | N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide | Coumarin Analogs |

| Core Scaffold | 1-Oxoisochromane | 2H-chromen-2-one (Coumarin) |

| Key Moieties | Lactone, Carboxamide | Lactone, various substituents |

| Known Biological Activities of Scaffold | Anticancer, antimicrobial, anti-inflammatory[3][4] | Anticancer, anticoagulant, anti-inflammatory, antioxidant[5][6] |

| Reported PARP Inhibition | Potential, based on structural similarity to known PARP inhibitors, but not yet specifically documented for this compound. | Established for several derivatives. |

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide represents a less explored but promising scaffold. The isochromanone core, a bicyclic lactone, shares structural similarities with the lactam rings present in many known PARP inhibitors. The carboxamide side chain is a critical feature, as the amide group can mimic the nicotinamide of NAD+ and form key hydrogen bonds within the PARP active site.[7]

Coumarin analogs , on the other hand, are a well-established class of biologically active compounds. Numerous derivatives have been synthesized and evaluated for their anticancer properties, with several demonstrating potent PARP inhibition.[5][6] The planarity of the coumarin ring and the ease of functionalization at various positions make it an attractive scaffold for optimizing interactions with the PARP active site.

Mechanism of Action: Beyond Simple Inhibition

While the primary mechanism of action of PARP inhibitors is the competitive inhibition of NAD+ binding, a phenomenon known as "PARP trapping" has been identified as a key contributor to their cytotoxicity.[1] This refers to the stabilization of the PARP-DNA complex, which is more cytotoxic than the mere inhibition of PARylation. The potency of PARP trapping varies among different inhibitors and is influenced by the specific interactions between the inhibitor and the enzyme-DNA interface.[1] The structural features of both the isochromanone and coumarin scaffolds will dictate their potential for PARP trapping.

Experimental Protocols for Comparative Potency Assessment

To empirically compare the potency of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide and coumarin analogs as PARP inhibitors, a series of well-defined experimental protocols are required.

In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated microplate

-

NAD+ (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Test compounds (dissolved in DMSO)

Procedure:

-

Prepare serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Add the assay buffer to the histone-coated microplate wells.

-

Add the test compounds and the positive control to their respective wells. Include a no-inhibitor control and a no-enzyme control.

-

Add the PARP1 enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation/Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cells, particularly those with and without HR deficiency.

Materials:

-

BRCA-mutant cancer cell line (e.g., MDA-MB-436, SUM149PT)

-

BRCA-proficient cancer cell line (e.g., MDA-MB-231) for comparison

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Conclusion and Future Perspectives

While coumarin-based PARP inhibitors have a more established history in medicinal chemistry, the N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide scaffold presents an intriguing, underexplored avenue for the development of novel therapeutics targeting this crucial DNA repair pathway. The structural similarities of the isochromanone core to known PARP-inhibiting pharmacophores warrant a thorough investigation of its potential.